Technical Monograph: 2,5-Dimethylcyclopentan-1-one
Technical Monograph: 2,5-Dimethylcyclopentan-1-one
CAS: 4041-09-2 | Formula: C₇H₁₂O | MW: 112.17 g/mol
Executive Summary
2,5-Dimethylcyclopentan-1-one is a substituted cyclic ketone serving as a critical scaffold in the synthesis of bioactive terpenes, iridoids, and prostaglandin analogs. Its structural versatility stems from its dual
This guide details the physicochemical properties, synthetic routes, and reactivity profiles of 2,5-dimethylcyclopentan-1-one, with a specific focus on stereochemical control and downstream applications in medicinal chemistry.
Physicochemical Profile
Key Physical Data
The molecule exists as a colorless liquid with a characteristic ethereal, fruity odor.[1]
| Property | Value | Notes |
| Boiling Point | 147–149 °C | At 760 mmHg |
| Density | 0.882 g/mL | At 25 °C |
| Refractive Index ( | 1.4279 | |
| Flash Point | ~43 °C | Flammable (Category 3) |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Poorly soluble in water |
| Partition Coeff.[2][3][4] (logP) | 1.50 | Lipophilic |
Stereochemistry & Thermodynamic Stability
2,5-Dimethylcyclopentan-1-one possesses two chiral centers at the C2 and C5 positions, giving rise to cis (meso) and trans (racemic) diastereomers.
-
Thermodynamic Preference: The trans isomer is thermodynamically more stable than the cis isomer.[1][5] In the cis conformation, the two methyl groups on the envelope of the cyclopentane ring experience eclipsing interactions (torsional strain). The trans arrangement minimizes this steric repulsion.[1]
-
Epimerization: The stereocenters are
to the carbonyl, making them labile. Treatment with base (e.g., NaOMe) or acid facilitates enolization, leading to an equilibrium mixture typically favoring the trans isomer (~60-70% trans).
Synthetic Routes & Manufacturing
Industrial Route: Vapor-Phase Cyclization
The most scalable synthesis involves the decarboxylative cyclization of dimethyl 2,5-dimethyladipate. This method avoids the polyalkylation issues often seen in direct alkylation of cyclopentanone.[1]
Mechanism:
-
Dieckmann Condensation: Base-catalyzed intramolecular cyclization of the diester.[1]
-
Hydrolysis & Decarboxylation: The resulting
-keto ester is hydrolyzed and decarboxylated to yield the ketone.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Laboratory Route: Methylation of Cyclopentanone
Direct methylation using methyl iodide (MeI) and lithium diisopropylamide (LDA) is possible but requires strict temperature control (-78 °C) to prevent over-alkylation (e.g., 2,2,5-trimethyl formation).
Visualization: Synthetic Pathways
The following diagram outlines the primary synthetic workflows.
Chemical Reactivity & Functionalization[1][6]
Enolization and Aldol Condensation
The C2 and C5 protons are highly acidic (
-
Self-Condensation: Under vigorous basic conditions, the ketone undergoes self-aldol condensation to form dimers.
-
Cross-Aldol: Reaction with aldehydes (e.g., valeraldehyde) yields
-alkylidene derivatives. This is a key step in synthesizing jasmonate-type fragrances and prostaglandin side chains.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Baeyer-Villiger Oxidation
Treatment with peracids (mCPBA) converts the ketone into the corresponding lactone (2,5-dimethyl-valerolactone).
-
Regioselectivity: Migration follows the standard aptitude (Tertiary > Secondary > Primary).[1] Since both
-carbons are secondary, migration is influenced by steric factors and electronic effects of the methyl groups, typically resulting in a mixture unless one side is sterically hindered.
Reduction
Reduction with NaBH₄ or LiAlH₄ yields 2,5-dimethylcyclopentanol .[1] The stereochemical outcome (cis/trans alcohol) is dictated by the approach of the hydride reagent relative to the methyl groups (steric approach control).
Visualization: Reactivity Network
[7][8][9][10][11]
Applications in Drug Discovery
Prostaglandin Synthesis
2,5-Dimethylcyclopentan-1-one serves as a model system and precursor for the cyclopentane ring found in prostaglandins (e.g., PGF2
Iridoid Precursors
The molecule mimics the core structure of iridoids (monoterpenes). It is used in the semi-synthesis of nepetalactol analogs.[1] The cis-isomer stereochemistry is particularly relevant here, as many natural iridoids possess a cis-fused ring system.
Experimental Protocols
Protocol A: Thermodynamic Equilibration (Cis/Trans)
Objective: To establish the thermodynamic ratio of isomers.
-
Dissolution: Dissolve 1.0 g of 2,5-dimethylcyclopentan-1-one (mixture) in 10 mL of dry methanol.
-
Catalysis: Add 0.1 equivalents of Sodium Methoxide (NaOMe).
-
Reflux: Heat the solution to reflux (65 °C) for 4 hours under nitrogen atmosphere.
-
Quench: Cool to room temperature and quench with saturated NH₄Cl solution.
-
Analysis: Extract with diethyl ether and analyze via GC-MS.
-
Expected Result: Shift toward the trans-isomer (typically >60%).[1]
-
Protocol B: Baeyer-Villiger Oxidation
Objective: Synthesis of 2,5-dimethylvalerolactone.
-
Preparation: Dissolve 5 mmol of ketone in 20 mL of dichloromethane (DCM).
-
Addition: Add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0 °C.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Wash with 10% Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃.[1]
-
Purification: Dry organic layer over MgSO₄ and concentrate. Purify via silica gel chromatography.
Safety & Handling (GHS)
Signal Word: WARNING
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautions:
-
Handle in a fume hood.[1]
-
Avoid contact with strong oxidizing agents and strong bases.[1]
-
Store in a cool, dry place away from ignition sources.[1]
References
-
Synthesis via Adipate: Process for the preparation of 2,5-dimethylcyclopentanone.[1] US Patent 2863923A.[1]
-
Stereochemical Stability: Relative Stability of cis- and trans-Hydrindanones. Molecules, 2015.[1][6]
-
Aldol Reactivity: Aldol Condensation of Cyclopentanone with Valeraldehyde.[1][7] Asian Journal of Chemistry.[1] [7]
-
Physical Properties: 2,5-Dimethylcyclopentan-1-one Compound Summary. PubChem.[1][2][3][4][8][9][10]
-
Baeyer-Villiger Mechanism: Baeyer–Villiger oxidation.[1] Organic Chemistry Portal.[1]
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- 3. 2,4-Dimethylcyclopentanone | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanone, 2,5-dimethyl-, cis- | C8H14O | CID 11434949 - PubChem [pubchem.ncbi.nlm.nih.gov]
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